

(S)-3-Oxocyclopentanecarboxylic acid properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxocyclopentanecarboxylic acid

Cat. No.: B171403

[Get Quote](#)

An In-depth Technical Guide to (S)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Oxocyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring both a ketone and a carboxylic acid on a stereodefined cyclopentane core, makes it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications as a key intermediate in the pharmaceutical industry. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physicochemical Properties

(S)-3-Oxocyclopentanecarboxylic acid is the (S)-enantiomer of 3-oxocyclopentanecarboxylic acid. The presence of a chiral center at the C1 position dictates its stereochemical properties, which are crucial for its application in asymmetric synthesis.

Identifiers and Molecular Structure

Identifier	Value	Citation
IUPAC Name	(1S)-3-oxocyclopentane-1-carboxylic acid	[1]
CAS Number	71830-06-3	[1]
Molecular Formula	C ₆ H ₈ O ₃	[1]
Molecular Weight	128.13 g/mol	[1]
SMILES	O=C([C@@H]1CC(CC1)=O)O	
InChIKey	RDSNBKRWKBMPOP-BYPYZUCNSA-N	[1]

Physicochemical Data

This table summarizes the key physical properties for the (S)-enantiomer and its corresponding racemic mixture.

Property	(S)-Enantiomer Value	Racemic Mixture Value	Citation
Appearance	White to almost white powder/crystal	White to almost white powder/crystal	
Melting Point	64-65 °C	59-62 °C	[2] [3]
Boiling Point	Not available	~150 °C @ 1.5 mmHg	[4]
pKa (Predicted)	4.62 ± 0.20	4.62 ± 0.20	[5]
Specific Rotation [α]D	Data not publicly available	0°	

Spectroscopic and Analytical Data

While specific experimental spectra for the purified (S)-enantiomer are not widely available in public databases, this section outlines the expected characteristics.

- ^1H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (ketone and carboxylic acid), the chiral methine carbon (C1), and the methylene carbons of the ring.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight (128.13 g/mol).
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ketone (around 1740 cm^{-1}) and the carboxylic acid (around 1710 cm^{-1}), as well as a broad O-H stretching band for the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$).

Experimental Protocols

The following protocols describe a plausible pathway for the synthesis of racemic **3-oxocyclopentanecarboxylic acid** and its subsequent chiral resolution to obtain the desired (S)-enantiomer.

Synthesis of Racemic (\pm)-3-Oxocyclopentanecarboxylic Acid

The synthesis is achieved via a three-step process: (1) Dieckmann cyclization of a 1,6-diester, (2) subsequent acidic hydrolysis, and (3) final decarboxylation.[6][7][8]

Step 1: Dieckmann Cyclization of Diethyl Adipate

- Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Reagents: Add sodium ethoxide (1.0 equivalent) to anhydrous ethanol in the reaction flask.
- Reaction: Slowly add diethyl adipate (1.0 equivalent) to the stirred solution via the dropping funnel. After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The

reaction progress can be monitored by TLC.

- **Work-up:** After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The resulting product, ethyl 2-oxocyclopentanecarboxylate, is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2 & 3: Hydrolysis and Decarboxylation

- **Hydrolysis:** The crude ethyl 2-oxocyclopentanecarboxylate is refluxed with an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for several hours until the ester is fully hydrolyzed.
- **Decarboxylation:** Continued heating of the acidic solution results in the decarboxylation of the intermediate β -keto acid.
- **Isolation:** Upon cooling, the racemic **3-oxocyclopentanecarboxylic acid** may crystallize. Alternatively, the aqueous solution is extracted repeatedly with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude racemic product. Purification can be achieved by recrystallization.

Chiral Resolution of (\pm)-3-Oxocyclopentanecarboxylic Acid

This protocol uses a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Salt Formation:** Dissolve the racemic **3-oxocyclopentanecarboxylic acid** (1.0 equivalent) in a suitable solvent, such as ethyl acetate or methanol. To this solution, add a sub-stoichiometric amount (approx. 0.5 equivalents) of a chiral resolving agent, for example, (R)-(+)- α -phenylethylamine.
- **Fractional Crystallization:** Allow the solution to stand at room temperature or cool it to induce crystallization. The salt of one diastereomer will preferentially crystallize due to lower solubility. For the (S)-acid with the (R)-amine, the (S,R) salt will form.

- Isolation of Diastereomer: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The optical purity of the diastereomeric salt can be checked by measuring its specific rotation. The crystallization process can be repeated to enhance diastereomeric purity.
- Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to a pH of ~1-2.
- Final Extraction: Extract the liberated (S)-**3-Oxocyclopentanecarboxylic acid** with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the final, enantiomerically enriched product.

Analytical Protocol: Determination of Optical Rotation

- Sample Preparation: Accurately weigh a sample of the purified (S)-**3-Oxocyclopentanecarboxylic acid** and dissolve it in a known volume of a specified solvent (e.g., chloroform, methanol) in a volumetric flask. Record the concentration (c) in g/mL.
- Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.
- Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha]T\lambda = \alpha / (l \times c)$

Experimental & Synthesis Workflow

The following diagram illustrates the logical flow from a common starting material to the final purified (S)-enantiomer, encompassing the key experimental stages described above.

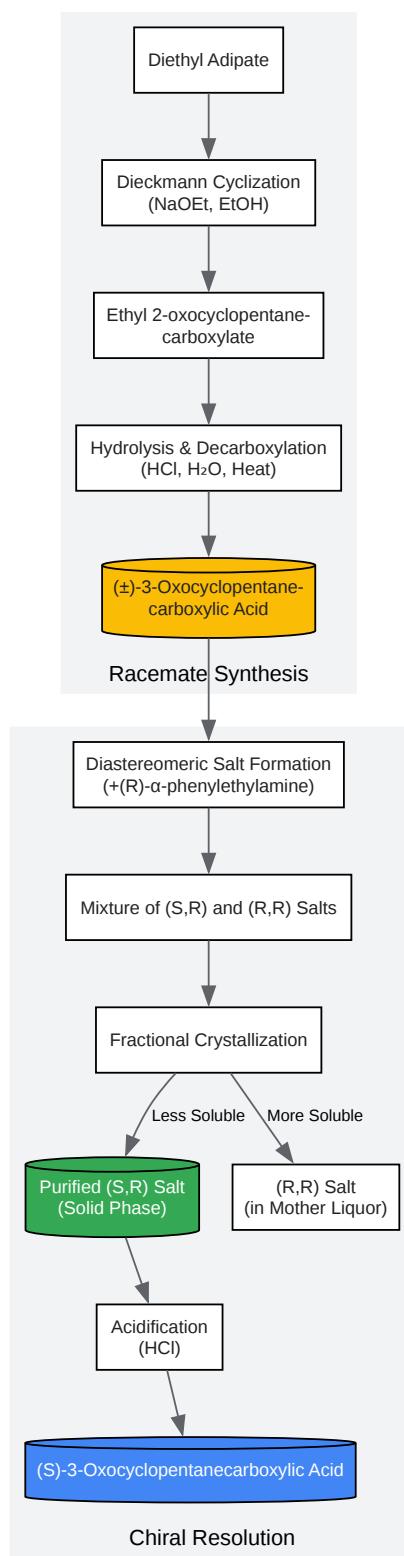


Figure 1. Synthesis and Resolution Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1. Synthesis and Resolution Workflow

Biological Context and Applications

(S)-3-Oxocyclopentanecarboxylic acid is not known to be directly involved in specific endogenous signaling pathways. Its primary significance lies in its utility as a versatile chiral intermediate for the synthesis of more complex, biologically active molecules.

- **Chiral Building Block:** The stereocenter and the two distinct functional groups (ketone and carboxylic acid) can be selectively manipulated. This allows for the construction of enantiomerically pure pharmaceutical targets where specific stereochemistry is essential for efficacy and safety.
- **Drug Development:** It serves as a precursor in the synthesis of various therapeutic agents, including prostaglandins, antiviral compounds, and other complex natural products. For example, the racemic acid is a known substrate for biohydroxylation by engineered cytochrome P450 enzymes, demonstrating its utility in biocatalytic routes to novel derivatives.^[3]
- **Custom Synthesis:** Due to its adaptable structure, it is a frequently used starting material in contract research and custom synthesis projects aimed at discovering new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (S)-3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 854143 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsoc [chemsoc.com]
3. 3-オキソ-1-シクロ pentanカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
4. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
5. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [(S)-3-Oxocyclopentanecarboxylic acid properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171403#s-3-oxocyclopentanecarboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com